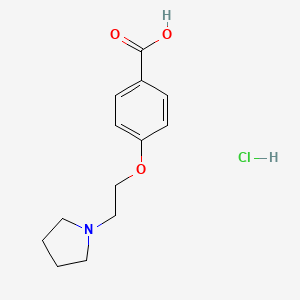

4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride

Overview

Description

“4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 69731-93-7 . It has a molecular weight of 235.28 . The IUPAC name for this compound is 4-[2-(1-pyrrolidinyl)ethoxy]benzoic acid .

Synthesis Analysis

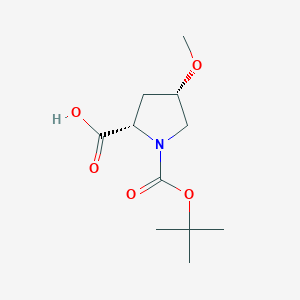

The synthesis of pyrrolidine derivatives, such as “4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, a new series of pyrrolidine derivatives was synthesized starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis

The molecular structure of “4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride” can be represented by the SMILES string: ClC1=CC (OCCN2CCCC2)=CC=C1C (O)=O.Cl . The InChI code for this compound is 1S/C13H16ClNO3.ClH/c14-12-9-10 (3-4-11 (12)13 (16)17)18-8-7-15-5-1-2-6-15;/h3-4,9H,1-2,5-8H2, (H,16,17);1H .Scientific Research Applications

Photophysical Properties in Lanthanide Complexes

4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride and its derivatives have been utilized in synthesizing lanthanide coordination compounds. These compounds exhibit significant photophysical properties, serving as efficient light-harvesting chromophores, with the coordinated benzoate ligands enhancing luminescence efficiencies and excited state lifetimes in solid-state environments (Sivakumar, Reddy, Cowley & Butorac, 2011).

Co-crystallization with L-Proline

The compound has been noted for its role in co-crystallization processes, particularly with zwitterionic l-proline. The resulting crystal structure displays chains of l-proline zwitterions capped by benzoic acid molecules, forming a distinctive hydrogen-bonded network (Chesna, Cox, Basso & Benedict, 2017).

Supramolecular Liquid Crystals

The compound's derivatives are crucial in the formation of supramolecular liquid crystals. These crystals are induced by hydrogen-bonding interactions between non-mesomorphic compounds, with varying effects based on different substituents and lateral substitutions. This research highlights the potential of such compounds in creating stable and dynamic liquid crystal phases (Naoum, Fahmi & Almllal, 2010).

Coordination Polymers and Luminescence

The compound forms part of the structure in various coordination polymers, with notable luminescence and magnetic properties. These properties are significant in the field of material science, particularly for creating materials with specific photophysical characteristics (Hou et al., 2013).

Polymerization and Electrochemical Activity

4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride plays a role in the polymerization processes, particularly in the formation of ultra-thin organic films and hybrid films with specific electrochemical activities. This is significant for applications in electrocatalysis and the development of advanced materials (Makowski et al., 2007).

Safety And Hazards

Future Directions

The future directions for “4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride” and similar compounds involve further exploration of the pyrrolidine scaffold in drug discovery. The stereogenicity of carbons in the pyrrolidine ring and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name |

4-(2-pyrrolidin-1-ylethoxy)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c15-13(16)11-3-5-12(6-4-11)17-10-9-14-7-1-2-8-14;/h3-6H,1-2,7-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMKFQBPOAJCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00524812 | |

| Record name | 4-[2-(Pyrrolidin-1-yl)ethoxy]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride | |

CAS RN |

63675-90-1 | |

| Record name | 4-[2-(Pyrrolidin-1-yl)ethoxy]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)

![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)

![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)